2-(3-bromoanilino)acetamide
Overview
Description
2-(3-bromoanilino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted aniline group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromoanilino)acetamide typically involves the bromination of aniline derivatives followed by acetamidation. One common method starts with the bromination of aniline to form 3-bromoaniline. This is achieved by reacting aniline with bromine in the presence of a suitable solvent such as acetic acid. The resulting 3-bromoaniline is then reacted with acetic anhydride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromoanilino)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include quinones or nitroso compounds.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-(3-bromoanilino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromoanilino)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of medicinal applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromoanilino)acetamide: Similar structure but with the bromine atom at the para position.
2-(3-chloroanilino)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(3-fluoroanilino)acetamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
2-(3-bromoanilino)acetamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s electron-withdrawing nature can also affect the compound’s overall stability and solubility, making it distinct from its chloro and fluoro analogs .
Properties
IUPAC Name |
2-(3-bromoanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHQTUJTUMNWKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984901 | |
Record name | 2-(3-Bromoanilino)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6632-14-0 | |
Record name | NSC57756 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Bromoanilino)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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